N~2~-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. For instance, one method involves reacting cyanuric chloride with aniline and methylamine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N~2~-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triazine ring’s chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N~2~-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
1,3,5-Triazine-2,4-diamine, 6-phenyl- (Benzoguanamine): Used in the production of thermosetting resins and as a cross-linking agent.
Uniqueness
N~2~-Methyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61912-38-7 |
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Molecular Formula |
C10H12N6 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-N-methyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H12N6/c1-12-9-14-8(11)15-10(16-9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H4,11,12,13,14,15,16) |
InChI Key |
UHWOIWDHLBSRRT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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